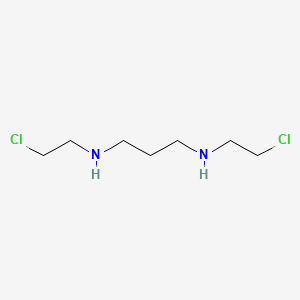

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine

Description

Properties

Molecular Formula |

C7H16Cl2N2 |

|---|---|

Molecular Weight |

199.12 g/mol |

IUPAC Name |

N,N'-bis(2-chloroethyl)propane-1,3-diamine |

InChI |

InChI=1S/C7H16Cl2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2 |

InChI Key |

GFSPBYVYPLDXNV-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCCl)CNCCCl |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of Propane-1,3-diamine

- Methodology: Propane-1,3-diamine is reacted with 2-chloroethyl halides (such as 2-chloroethyl chloride or 2-chloroethyl tosylate) under controlled conditions to introduce chloroethyl groups on the nitrogen atoms.

- Conditions: The reaction is typically performed in solvents like dichloromethane or ethanol, at temperatures ranging from room temperature to reflux, to optimize yield and minimize side reactions.

- Notes: This method requires careful control to avoid over-alkylation or polymerization. The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the chloroethyl halide.

Multi-Step Synthesis via Michael Addition and Reduction (Based on Patent WO2002006209A1)

This method involves a series of reactions starting from ethylenediamine and glyoxal to eventually yield the target compound, with key intermediates and reduction steps.

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of bis-aminal intermediate | Reaction of glyoxal with ethylenediamine in aqueous solution; precipitates during reaction | High yield; simple reaction using industrially available reagents |

| 2 | Michael addition with methyl or ethyl acrylate | Compound from step 1 reacted with excess methyl acrylate at ~10 °C in methanol | 70% yield; formation of compound (III) as a mixture of cis and trans isomers |

| 3 | Reduction of amide to amine | Treatment of compound (III) with sodium borohydride in aqueous or alcoholic solution (methanol or ethanol) at room temperature | 65% yield; produces compound (IV), a mixture of cis and trans isomers |

| 4 | Acid hydrolysis to free amine salt | Hydrolysis of compound (IV) with hydrochloric acid in water/ethanol mixture at ~60 °C | Yields N1,N3-Bis(2-aminoethyl)propane-1,3-diamine hydrochloride salt, which can be converted to free base |

- Key Insight: This multi-step approach allows for controlled synthesis of the diamine with high purity and yield. The reduction step using sodium borohydride is notable for converting amide intermediates to amines efficiently.

Halogenation of N1,N3-Bis(2-aminoethyl)propane-1,3-diamine

- Subsequent to obtaining the diamine , chlorination of the amino groups can be performed to introduce the 2-chloroethyl substituents, yielding N1,N3-Bis(2-chloroethyl)propane-1,3-diamine.

- Reagents: Typically, reagents such as thionyl chloride or phosphorus oxychloride may be used under controlled conditions.

- Considerations: The reaction must be carefully controlled to avoid side reactions and degradation of the diamine backbone.

| Parameter | Typical Range/Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, ethanol, methanol, water/ethanol mixtures | Solvent polarity affects reaction rate and selectivity |

| Temperature | 10 °C to reflux (~60-80 °C) | Lower temperatures favor selectivity; higher temperatures increase reaction rate but may cause side reactions |

| Reaction Time | Hours to days (e.g., 3 days for Michael addition) | Longer times improve conversion but risk side reactions |

| Reagent Ratios | Excess methyl acrylate or sodium borohydride | Excess reagents drive reaction to completion |

- Spectral analysis (NMR, IR) and elemental analysis confirm the structure of intermediates and final products.

- The formation of cis and trans isomers in intermediates is influenced by reaction temperature and time.

- The reduction step with sodium borohydride unexpectedly attacks the amide bond, facilitating conversion to the amine.

- The free base form of the diamine can be isolated by passing the hydrochloride salt through an anion exchange resin or by basification.

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct halogenation | Propane-1,3-diamine + 2-chloroethyl halide | Nucleophilic substitution | Simplicity, fewer steps | Risk of over-alkylation, side reactions |

| Multi-step synthesis (patent method) | Ethylenediamine, glyoxal, methyl acrylate, NaBH4 | Bis-aminal formation → Michael addition → reduction → hydrolysis | High purity, controlled isomer formation | Multi-step, longer synthesis time |

| Halogenation of diamine intermediate | N1,N3-Bis(2-aminoethyl)propane-1,3-diamine + chlorinating agent | Chlorination of amine groups | Enables precise functionalization | Requires careful control to avoid degradation |

The preparation of this compound is well-documented through both direct and multi-step synthetic methods. The multi-step approach involving glyoxal, ethylenediamine, Michael addition, reduction, and hydrolysis offers a reliable route with good yields and control over isomer formation. Direct halogenation methods provide simpler alternatives but require careful optimization to prevent side reactions. Analytical data support the structural integrity of the products throughout these processes. These methods collectively provide a comprehensive toolkit for researchers synthesizing this compound for pharmaceutical and chemical applications.

- EvitaChem product description and synthesis overview

- Patent WO2002006209A1 detailing multi-step synthesis and intermediates

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The chloroethyl groups can be hydrolyzed to form hydroxyl groups, leading to the formation of diols.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

Substitution: New compounds with different functional groups replacing the chloroethyl groups.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Hydrolysis: Diols and other hydroxyl-containing compounds.

Scientific Research Applications

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This compound can also interfere with enzymatic activities and disrupt normal cellular functions.

Comparison with Similar Compounds

Alkylating Agents with Chloroethyl Groups

Compound : 1,3-Bis(2-chloroethyl)-1-nitrosourea (NSC-409962)

- Structure : Propane-1,3-diamine backbone with 2-chloroethyl groups and a central nitrosourea group.

- Key Properties :

Table 1: Alkylating Agents with Chloroethyl Substituents

Propane-1,3-diamine Derivatives with Protective Groups

Compound : N1,N3-Bis(tert-butoxycarbonyl)-N1-(hept-6-enyl)propane-1,3-diamine (4)

- Structure : Propane-1,3-diamine with Boc-protected amines and a heptenyl substituent.

- Key Properties :

- Comparison : The chloroethyl groups in the target compound increase electrophilicity, favoring alkylation, whereas Boc protection directs reactivity toward controlled coupling reactions.

Triazolotetrazine and Schiff Base Derivatives

Compound : N1,N3-Bis([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)propane-1,3-diamine (4c)

- Structure : Propane-1,3-diamine with triazolotetrazine substituents.

- Comparison : The electron-deficient triazolotetrazine groups contrast with the electron-withdrawing chloroethyl groups, altering reactivity and biological targets.

Compound : N1,N3-Bis(furan-2-ylmethylene)propane-1,3-diamine (Schiff base)

- Structure : Bis-Schiff base ligand derived from furan-2-carboxaldehyde.

- Key Properties :

- Comparison : The imine bonds in Schiff bases enable metal coordination, whereas chloroethyl groups prioritize covalent alkylation.

Platinum Complex Ligands

Compound : N-(2-chlorobenzyl)propane-1,3-diamine (b)

- Structure : Propane-1,3-diamine with 2-chlorobenzyl substituents.

- Key Properties :

- Comparison : Chlorobenzyl groups enhance lipophilicity and metal coordination, while chloroethyl groups favor direct DNA alkylation without requiring metal complexation.

Polyamine Derivatives for Enzyme Inhibition

Compound: N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine

- Structure: Propane-1,3-diamine with cyclohexyl and dimethylaminopropyl groups.

- Key Properties: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), potentiating antibiotic activity .

- Comparison : The tertiary amines in this derivative enable enzyme interaction via hydrogen bonding, contrasting with the alkylating function of chloroethyl groups.

Biological Activity

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is a chemical compound with significant biological activity, primarily due to its ability to interact with biological macromolecules. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of approximately 199.12 g/mol. Its structure features two chloroethyl groups attached to a propane-1,3-diamine backbone, which enhances its reactivity in biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Covalent Bond Formation : The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles in proteins and DNA, leading to the formation of stable covalent bonds. This property is critical for disrupting normal cellular functions and has implications in cancer therapy.

- Enzymatic Inhibition : Research indicates that this compound can inhibit enzymatic activities by modifying active sites within enzymes. This inhibition can lead to altered metabolic pathways and cellular responses.

- Cross-linking Reactions : this compound can participate in cross-linking reactions with proteins and nucleic acids, which may be leveraged for targeted drug delivery systems or as probes in biochemical research.

Case Studies

- Cancer Research : In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects by disrupting DNA synthesis in rapidly dividing cells. Similar compounds have been utilized in chemotherapeutic regimens due to their ability to target and kill cancerous cells.

- Cellular Interactions : Investigations into the compound's interactions with cellular components revealed that it could effectively inhibit mitochondrial functions by altering copper homeostasis within cells. This effect was observed in human promyelocytic leukemia cell lines (HL-60), where it caused cellular copper deficiency leading to apoptosis .

Applications

The unique properties of this compound position it as a valuable compound in various fields:

- Medicinal Chemistry : Its potential as an anticancer agent is being explored, particularly for its ability to induce DNA damage selectively in tumor cells.

- Biochemical Research : The compound serves as a tool for studying biochemical pathways due to its reactivity with biological macromolecules.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 199.12 g/mol | Varies |

| Mechanism of Action | Covalent modification of proteins/DNA | Varies |

| Therapeutic Use | Potential anticancer agent | Varies |

| Enzymatic Inhibition | Yes | Some similar compounds |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N1,N3-Bis(2-chloroethyl)propane-1,3-diamine, and how can reaction conditions be optimized?

- Methodology : Use coupling agents like carbodiimides or acid chlorides to facilitate chloroethyl group attachment to the propane-1,3-diamine backbone, as demonstrated in analogous amide bond formation reactions . Monitor reaction progress via NMR or LC-MS to optimize stoichiometry and temperature (e.g., 60–80°C for 12–24 hours).

- Data Contradictions : Some protocols suggest inert atmospheres to prevent oxidation, while others report stability under ambient conditions. Validate via controlled experiments comparing yields under nitrogen vs. air .

Q. How can researchers ensure purity and stability during storage?

- Methodology : Purify via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization. Stability tests show degradation occurs above 40°C; store at 2–8°C under nitrogen to minimize hydrolysis of chloroethyl groups .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Degradation threshold | >40°C (HCl gas release) | |

| Recommended solvents | Anhydrous DMF, THF |

Advanced Research Questions

Q. What computational methods predict the reactivity of chloroethyl groups in supramolecular or catalytic applications?

- Methodology : Apply density functional theory (DFT) to model alkylation pathways. For example, calculate bond dissociation energies (BDEs) of C–Cl bonds (~280–310 kJ/mol) to assess nucleophilic substitution tendencies. Pair with molecular dynamics simulations to study solvent effects (e.g., polar aprotic vs. protic media) .

- Contradictions : Experimental data may conflict with computational predictions due to solvent-specific stabilization effects. Address this by calibrating models with experimental kinetic data .

Q. How can structural variations (e.g., alkyl vs. aryl substituents) alter the compound’s bioactivity or material properties?

- Methodology : Synthesize analogs (e.g., replacing chloroethyl with hydroxyethyl or aminopropyl groups) and compare cytotoxicity (via MTT assays) or polymer crosslinking efficiency. Structural analogs like N,N′-Bis(3-aminopropyl)-1,3-propanediamine show distinct hydrogen-bonding patterns in crystallography .

- Key Findings :

| Analog | Application | Reference |

|---|---|---|

| Chloroethyl derivative | Alkylating agent | |

| Aminopropyl derivative | Supramolecular assembly |

Q. What analytical techniques resolve contradictions in reported toxicity data?

- Methodology : Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico toxicity prediction tools (e.g., QSAR models). For example, conflicting acute toxicity values (LD50) may arise from impurities; validate via HPLC-MS to confirm compound purity before testing .

Methodological Guidelines

Q. How to design experiments for studying degradation byproducts?

- Protocol : Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via GC-MS or HPLC-UV. For instance, hydrolysis of chloroethyl groups generates ethanolamine derivatives, detectable at retention time ~8.2 min (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols mitigate risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.